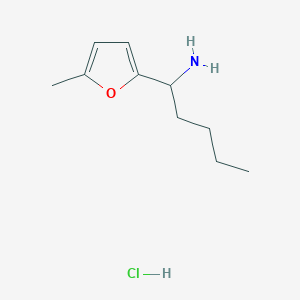
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, also known as DFDMA, is a novel drug-like compound that has recently been studied for its potential applications in pharmaceutical and biomedical research. DFDMA is a small molecule that is structurally similar to the widely used drug-like compound, phenylbutazone. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, DFDMA has been found to possess a unique mechanism of action that is distinct from other drug-like compounds. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFDMA.
Scientific Research Applications
Nonlinear Optical Material
- Scientific Field : Material Science
- Application Summary : A fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and studied for its potential as a nonlinear optical material .
- Results : The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrazines and pyridazines fused to 1,2,3-triazoles have shown potential in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity .
- Methods of Application : These heterocyclic ring systems are typically constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity and potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
Fluorescent Probes and Structural Units of Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : Pyrazines and pyridazines fused to 1,2,3-triazoles have been incorporated into polymers for use in solar cells .
- Methods of Application : These heterocyclic ring systems are typically constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results : Structures containing these heterocyclic nuclei have been incorporated into polymers for use in solar cells .
BACE-1 Inhibition
- Scientific Field : Medicinal Chemistry
- Application Summary : Structures containing heterocyclic nuclei have demonstrated BACE-1 (β-secretase 1) inhibition .
- Methods of Application : These heterocyclic ring systems are typically constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results : Structures containing these heterocyclic nuclei have shown BACE-1 inhibition .
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-10(15)11-8(13)5-4-6-9(11)14;/h4-6,10H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHAGIRDWFPUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






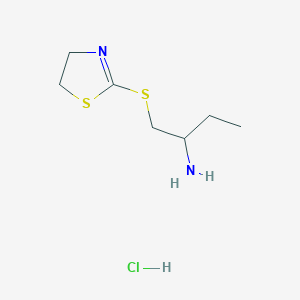
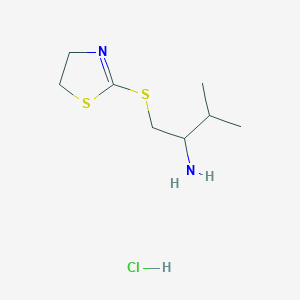
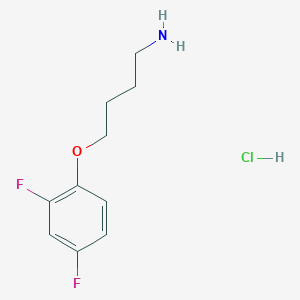
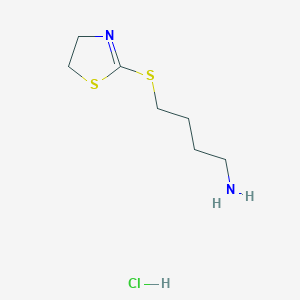
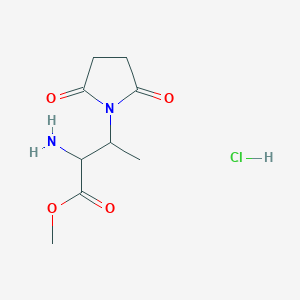
![3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432880.png)


